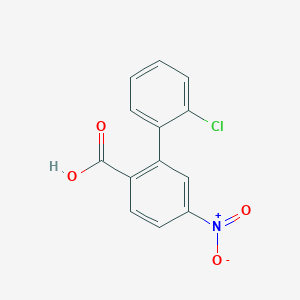
3-(2-Chlorophenyl)-5-nitrobenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chlorophenyl)-5-nitrobenzoic acid, 95% (3-CPNBA) is a chemical compound that is widely used in chemical synthesis and scientific research. It is an aromatic nitrobenzoic acid derivative with strong antioxidant properties and is used as a reagent in several biochemical and physiological processes. It is also used in the production of pharmaceuticals and other products. The purpose of
Aplicaciones Científicas De Investigación
3-(2-Chlorophenyl)-5-nitrobenzoic acid, 95% has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, including pharmaceuticals, insecticides, and herbicides. It is also used in the synthesis of polymers, dyes, and other industrial products. It is also used as a reagent in several biochemical and physiological processes.
Mecanismo De Acción
3-(2-Chlorophenyl)-5-nitrobenzoic acid, 95% exerts its effects by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). It is a strong antioxidant that can inhibit the formation of ROS and RNS, which are known to cause oxidative damage to cells and tissues. It is also known to inhibit the oxidation of lipids and proteins, which can lead to cell death.
Biochemical and Physiological Effects
3-(2-Chlorophenyl)-5-nitrobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-oxidative effects, as well as being able to protect cells from oxidative damage. It has also been shown to have a protective effect on the cardiovascular system, as well as having anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-(2-Chlorophenyl)-5-nitrobenzoic acid, 95% in laboratory experiments is its high purity and stability. It is also easy to synthesize and is widely available. However, there are some limitations to its use in laboratory experiments. It is not water-soluble, which can make it difficult to use in certain applications. It is also toxic and should be handled with care.
Direcciones Futuras
The future potential of 3-(2-Chlorophenyl)-5-nitrobenzoic acid, 95% is vast. It could be used in the development of new pharmaceuticals, pesticides, herbicides, and other products. It could also be used in the development of new treatments for a variety of diseases, such as cancer, cardiovascular disease, and neurological disorders. In addition, it could be used to create new materials for industrial applications. Finally, it could be used to create new diagnostic tools for medical research.
Métodos De Síntesis
3-(2-Chlorophenyl)-5-nitrobenzoic acid, 95% is synthesized from the nitration of 2-chlorobenzoic acid with nitric acid and sulfuric acid. The reaction is conducted in a nitrogen atmosphere and results in a 95% yield of 3-(2-Chlorophenyl)-5-nitrobenzoic acid, 95%. The reaction is conducted in a three-necked round bottom flask and the reaction mixture is heated to a temperature of approximately 150°C. The reaction is stopped after a few minutes and the product is isolated by vacuum filtration.
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO4/c14-12-4-2-1-3-11(12)8-5-9(13(16)17)7-10(6-8)15(18)19/h1-7H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMMLAPDEKHRHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70689543 |
Source


|
| Record name | 2'-Chloro-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261959-62-9 |
Source


|
| Record name | 2'-Chloro-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














